molecular formula C8H9ClN2 B2984297 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 1303588-27-3

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No. B2984297
CAS RN: 1303588-27-3
M. Wt: 168.62
InChI Key: KGTIRHSHTITULA-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is an organic compound with the molecular formula C8H9ClN2. It has a molecular weight of 168.63 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is 1S/C8H9ClN2/c9-7-4-3-6-2-1-5-10-8 (6)11-7/h3-4H,1-2,5H2, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is a solid substance. It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin. It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine, has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving the synthesis methods for these compounds.

properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h3-4H,1-2,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTIRHSHTITULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

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